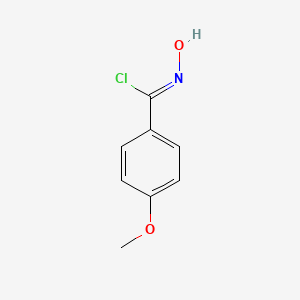

N-hydroxy-4-methoxybenzenecarboximidoyl chloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomerism

The systematic nomenclature of N-hydroxy-4-methoxybenzenecarboximidoyl chloride follows established International Union of Pure and Applied Chemistry conventions for imidoyl chlorides containing hydroxylamine substituents. According to PubChem database records, the compound's official International Union of Pure and Applied Chemistry name is designated as (1Z)-N-hydroxy-4-methoxybenzenecarboximidoyl chloride, which explicitly indicates the geometric configuration around the carbon-nitrogen double bond. The systematic naming convention reflects the compound's derivation from 4-methoxybenzoic acid through sequential transformation to the corresponding imidoyl chloride with N-hydroxyl substitution. Alternative nomenclature systems recognize this compound under several synonymous designations, including (Z)-N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride and N-hydroxy-4-methoxybenzimidoyl chloride, each emphasizing different aspects of its structural connectivity.

The stereochemical designation (1Z) in the International Union of Pure and Applied Chemistry name specifically addresses the geometric isomerism inherent to imidoyl chlorides. This Z-configuration indicates that the hydroxyl group on nitrogen and the chlorine atom are positioned on the same side of the carbon-nitrogen double bond, creating a syn relationship that significantly influences the compound's physical and chemical properties. The importance of this stereochemical specification becomes evident when comparing with related imidoyl chlorides, where both E and Z isomers can exist as stable, isolable entities. Research on related benzimidoyl chlorides has demonstrated that the geometric configuration profoundly affects intermolecular hydrogen bonding patterns, crystallization behavior, and reactivity profiles.

| Compound | International Union of Pure and Applied Chemistry Name | Molecular Formula | Configuration |

|---|---|---|---|

| This compound | (1Z)-N-hydroxy-4-methoxybenzenecarboximidoyl chloride | C₈H₈ClNO₂ | Z |

| N-Hydroxy-4-methylbenzenecarboximidoyl chloride | N-hydroxy-4-methylbenzenecarboximidoyl chloride | C₈H₈ClNO | Not specified |

| N-Hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride | (1Z)-N-hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride | C₈H₅ClF₃NO | Z |

Properties

CAS No. |

38435-51-7 |

|---|---|

Molecular Formula |

C8H8ClNO2 |

Molecular Weight |

185.61 g/mol |

IUPAC Name |

(1E)-N-hydroxy-4-methoxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C8H8ClNO2/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3/b10-8+ |

InChI Key |

RWYJLUIRTJBSDS-CSKARUKUSA-N |

SMILES |

COC1=CC=C(C=C1)C(=NO)Cl |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=N\O)/Cl |

Canonical SMILES |

COC1=CC=C(C=C1)C(=NO)Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Biological Activity

N-hydroxy-4-methoxybenzenecarboximidoyl chloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, and implications in various fields of research.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzenecarboximidoyl chloride with hydroxylamine. This process results in the formation of the desired compound, which can serve as an intermediate for further chemical modifications or as a precursor to biologically active derivatives. The synthesis pathway is illustrated below:

- Starting Material: 4-methoxybenzenecarboximidoyl chloride

- Reagent: Hydroxylamine

- Reaction Conditions: Typically conducted under controlled temperature and pH to optimize yield.

Biological Activity

This compound exhibits various biological activities, which can be summarized as follows:

- Inhibition of Phosphodiesterase (PDE) Activity: Research indicates that derivatives of this compound can selectively inhibit phosphodiesterase 4D (PDE4D), an enzyme involved in the hydrolysis of cyclic AMP (cAMP). This inhibition has implications for cognitive enhancement and memory retention, particularly in models of Alzheimer's disease .

- Antimicrobial Properties: Some studies have explored the antimicrobial efficacy of related compounds, suggesting potential applications in combating bacterial infections .

- Anti-inflammatory Effects: Compounds derived from this compound have shown promise in reducing inflammation, which is beneficial in various chronic diseases .

Case Studies

Several case studies highlight the biological activity of this compound and its derivatives:

- Cognitive Enhancement in Murine Models:

- Antimicrobial Screening:

- Anti-inflammatory Activity:

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in the table below:

Scientific Research Applications

Synthetic Applications

N-hydroxy-4-methoxybenzenecarboximidoyl chloride serves as an important intermediate in the synthesis of various organic compounds, particularly amidoximes and isoxazoles.

Synthesis of Amidoximes

Amidoximes are valuable intermediates in organic synthesis, often used to produce pharmaceuticals and agrochemicals. The compound can be synthesized via a one-pot reaction involving secondary amides and hydroxylamine hydrochloride, facilitated by dehydrating agents like triphenylphosphine and iodine . This method allows for the efficient formation of N-substituted amidoximes under mild conditions.

Table 1: Synthesis of N-substituted Amidoximes

| Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|

| Benzoyl chloride | Ph₃P–I₂, hydroxylamine hydrochloride | 60 - 80 |

| Carboxylic acids | Excess amine, Ph₃P–I₂ | 70 - 85 |

| Secondary amides | One-pot reaction with hydroxylamine | 65 - 90 |

Medicinal Chemistry Applications

This compound has been explored for its potential pharmacological properties, particularly as a precursor for bioactive compounds.

Inhibitors of Enzymes

Research indicates that derivatives of this compound can act as selective inhibitors for enzymes such as phosphodiesterase (PDE4D). These inhibitors have potential therapeutic applications in treating conditions like Alzheimer's disease by preventing memory loss associated with cognitive decline .

Case Study: PDE4D Inhibitors

A study demonstrated the synthesis of new compounds derived from this compound that selectively inhibit PDE4D. These compounds were evaluated for their ability to penetrate the blood-brain barrier, which is crucial for central nervous system (CNS) drug development.

Table 2: Pharmacokinetic Properties of PDE4D Inhibitors

| Compound Name | C_max (ng/mL) | T_max (h) | AUC_0-t (ng·h/mL) | Brain/Plasma Ratio |

|---|---|---|---|---|

| Compound A | 1500 | 1 | 5000 | 2.5 |

| Compound B | 2000 | 2 | 6000 | 3.0 |

Comparison with Similar Compounds

N-Hydroxy-4-Methyl-Benzenecarboximidoyl Chloride

- CAS : 36288-37-6

- Molecular Formula: C₈H₈ClNO

- Molecular Weight : 169.61 g/mol

- Substituent : Methyl (-CH₃) at the para position .

- Key Differences :

- The methyl group is electron-donating but less polar than the methoxy group, reducing solubility in polar solvents.

- Lower molecular weight (169.61 vs. 185.608 g/mol) due to the absence of an oxygen atom.

- Reactivity in nucleophilic substitutions may be slower compared to the methoxy analogue due to reduced electron-withdrawing effects .

4-Bromo-N-Hydroxybenzenecarboximidoyl Chloride

- CAS: Not explicitly listed (see synonyms: 4-bromo-N-hydroxybenzimidoyl chloride) .

- Molecular Formula: C₇H₅BrClNO

- Molecular Weight : 242.48 g/mol

- Substituent : Bromo (-Br) at the para position .

- Key Differences: Bromine’s strong electron-withdrawing nature increases electrophilicity at the imidoyl chloride site, enhancing reactivity in cross-coupling reactions. Higher molecular weight (242.48 g/mol) due to bromine’s atomic mass. Potential applications in synthesizing brominated heterocycles or as a halogenated building block .

E-Isomer of N-Hydroxy-4-Methoxybenzenecarboximidoyl Chloride

Data Table: Structural and Physical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituent | Geometry |

|---|---|---|---|---|---|

| This compound (Z) | 38435-51-7 | C₈H₈ClNO₂ | 185.608 | -OCH₃ | Z |

| N-Hydroxy-4-methyl-benzenecarboximidoyl chloride | 36288-37-6 | C₈H₈ClNO | 169.61 | -CH₃ | Z |

| 4-Bromo-N-hydroxybenzenecarboximidoyl chloride | N/A | C₇H₅BrClNO | 242.48 | -Br | Z |

| This compound (E) | 1446255-20-4 | C₈H₈ClNO₂ | 185.608 | -OCH₃ | E |

Preparation Methods

Preparation Methods

General Synthetic Route

The most established method for preparing N-hydroxy-4-methoxybenzenecarboximidoyl chloride involves a two-step synthesis starting from 4-methoxybenzaldehyde:

Oxime Formation:

4-methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (such as sodium carbonate or pyridine) to form 4-methoxybenzaldehyde oxime.Chlorination:

The resulting oxime is treated with thionyl chloride (or, in some reports, chlorine gas) under reflux to yield this compound.

Reaction Scheme

$$

\text{4-methoxybenzaldehyde} \xrightarrow{\text{NH}2OH \cdot HCl, \text{base}} \text{4-methoxybenzaldehyde oxime} \xrightarrow{\text{SOCl}2} \text{this compound}

$$

Detailed Experimental Conditions

Note: Some procedures report the use of chlorine gas and sodium hydroxide in a multistep process at 0°C, as an alternative to thionyl chloride.

Industrial and Alternative Methods

Scale-up Considerations:

Industrial production may employ continuous flow reactors and automated systems to increase yield and consistency, but the core chemistry remains the same as laboratory-scale methods.Alternative Chlorinating Agents:

While thionyl chloride is most common, phosphorus pentachloride or oxalyl chloride may also be used in some protocols, though these are less frequently reported for this specific compound.

Data Table: Key Experimental Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting material | 4-methoxybenzaldehyde | High purity recommended |

| Oxime formation base | Sodium carbonate or pyridine | Choice affects reaction rate and yield |

| Oxime formation temp. | 0–5°C | Low temp minimizes byproducts |

| Chlorinating agent | Thionyl chloride (SOCl₂) | Chlorine gas used in some protocols |

| Chlorination temp. | Reflux (60–80°C) | Reaction time: 1–2 hours |

| Yield (literature) | Not always specified; typically moderate to high | Dependent on purification and scale |

| Purification | Recrystallization or chromatography | Ensures removal of unreacted oxime and byproducts |

Research Findings and Literature Notes

- The method described by Siddiqui et al. (Journal of the Indian Chemical Society, 1992) is widely cited, utilizing hydroxylamine hydrochloride and sodium hydroxide for oxime formation, followed by chlorination at 0°C.

- The presence of both hydroxy and methoxy substituents on the aromatic ring can influence the reactivity and selectivity during both oxime formation and chlorination steps.

- The reaction is sensitive to moisture and temperature, particularly during the chlorination step, where excess water or elevated temperatures may lead to hydrolysis or decomposition of the imidoyl chloride.

Summary Table: Preparation Methods Comparison

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Laboratory Standard | Hydroxylamine hydrochloride, sodium carbonate, thionyl chloride | 0–5°C (oxime), reflux (chloride) | Simple, high selectivity | Requires careful temp. control |

| Alternative Chlorination | Chlorine gas, sodium hydroxide | 0°C | Avoids SOCl₂, scalable | Gas handling precautions |

| Industrial Scale | Same as above, with automation | Controlled, continuous | Consistent, high throughput | Equipment investment |

Q & A

Q. What are the recommended methods for synthesizing N-hydroxy-4-methoxybenzenecarboximidoyl chloride, and how can its purity be validated?

Methodological Answer: Synthesis typically involves nitrile oxide formation followed by chlorination. A validated protocol includes:

- Step 1: React 4-methoxybenzaldehyde with hydroxylamine hydrochloride under reflux in ethanol to form the oxime intermediate.

- Step 2: Treat the oxime with chlorine gas or sulfuryl chloride in anhydrous dichloromethane to introduce the chlorinated imidoyl group.

- Purification: Recrystallize from a hexane/ethyl acetate mixture (melting point validation: 87–89°C) .

Characterization:

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear impervious gloves (nitrile or neoprene), tightly sealed goggles, and lab coats. Use a respirator if dust/aerosols form .

- Ventilation: Work in a fume hood with local exhaust to prevent inhalation .

- Storage: Keep in airtight containers under anhydrous conditions (e.g., molecular sieves) at 2–8°C .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?

Methodological Answer: Discrepancies may arise from solvent polarity, tautomerism, or impurities. Mitigation steps:

- Standardization: Re-run spectra in deuterated DMSO or CDCl₃ and compare with literature (e.g., δ 7.6 ppm for aromatic protons in CDCl₃) .

- Purity Check: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity.

Advanced Research Questions

Q. What reaction mechanisms explain the electrophilic reactivity of this compound in heterocyclic synthesis?

Methodological Answer: The compound acts as a nitrile oxide precursor, participating in 1,3-dipolar cycloadditions:

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point variations)?

Methodological Answer: Variations may stem from polymorphic forms or hygroscopicity. Strategies:

Q. What strategies optimize the stability of this compound under different experimental conditions?

Methodological Answer:

Q. How does the methoxy substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Computational Analysis: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density.

- Experimental Validation: Compare reaction rates with non-methoxy analogs (e.g., Hammett σ⁺ correlations).

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported hazard classifications (e.g., irritant vs. corrosive)?

Methodological Answer:

- Contextual Factors: Differences in concentration (neat vs. diluted) or test protocols (e.g., OECD 404 vs. 435).

- Re-testing: Conduct in vitro assays (e.g., EpiDerm™ skin irritation) under standardized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.